molecular formula C12H6Br2N2O4 B1355337 2,2'-Dibromo-5,5'-dinitrobiphenyl CAS No. 52026-22-9

2,2'-Dibromo-5,5'-dinitrobiphenyl

Cat. No. B1355337
CAS RN: 52026-22-9
M. Wt: 401.99 g/mol
InChI Key: ZIVFUJSGWQGGPE-UHFFFAOYSA-N
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Description

“2,2’-Dibromo-5,5’-dinitrobiphenyl” is a chemical compound with the formula C12H6Br2N2O4 . It is a derivative of biphenyl, which is a type of polyphenyl compound that consists of two connected phenyl rings .


Molecular Structure Analysis

The molecular structure of “2,2’-Dibromo-5,5’-dinitrobiphenyl” consists of a biphenyl core with two bromine atoms and two nitro groups attached . The molecular weight of this compound is 401.995 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored various synthesis methods for dinitrobiphenyls, including the Suzuki cross-coupling reaction, which is significant for the synthesis of 2-nitrobiphenyls and 2,2'-dinitrobiphenyls. This method encounters obstacles during the transmetalation step, particularly when the phenylboronic acid is substituted with a nitro group in the 2-position (González et al., 2005).
  • Conformational Studies : The conformation of 2,2'-dinitrobiphenyl has been analyzed, showing that its most stable form in vacuo is with a torsional angle of 81.6°. The molecular geometry is significantly influenced by the solvent, with the torsional angle decreasing with increasing dielectric permittivity of the solvent (Ramaekers et al., 2006).

Electrochemical Properties

  • Electroreduction Studies : The electroreduction of 2,2'-dinitrobiphenyl has been investigated in various micellar solutions, revealing insights into the mechanism of reduction and the influence of micellar systems on the reduction process (Avranas & Sazou, 1994).
  • Reduction Mechanisms : The electrochemical reduction of 2,2'-dinitrobiphenyl has been studied, showing that it undergoes multiple reduction steps, with the first few being reversible one-electron processes. This provides insights into the electrochemical behavior of dinitrobiphenyl compounds and their potential applications in various fields (Rogers & Watson, 1971).

Applications in Material Science

  • Polymer Synthesis : Studies have also focused on the synthesis of polymers incorporating dinitrobiphenyl units, examining their UV-vis absorption, fluorescence, and photoluminescence spectra, along with electrochemical properties. This research highlights the potential of dinitrobiphenyl derivatives in the development of materials with specific optical and electronic properties (Zhou et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, “2,2’-Dibromobiphenyl”, mentions that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

A paper titled “Intrinsically Microporous Polyimides Derived from 2,2’-Dibromo-4,4’,5,5’-bipohenyltetracarboxylic Dianhydride for Gas Separation Membranes” discusses the use of bromo-containing polyimides for gas separation . This suggests that “2,2’-Dibromo-5,5’-dinitrobiphenyl” and similar compounds could have potential applications in the field of gas separation membranes .

properties

IUPAC Name

1-bromo-2-(2-bromo-5-nitrophenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2O4/c13-11-3-1-7(15(17)18)5-9(11)10-6-8(16(19)20)2-4-12(10)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVFUJSGWQGGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547379
Record name 2,2'-Dibromo-5,5'-dinitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dibromo-5,5'-dinitrobiphenyl

CAS RN

52026-22-9
Record name 2,2'-Dibromo-5,5'-dinitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TK Dougherty, KSY Lau… - The Journal of Organic …, 1983 - ACS Publications
2, 2'-Diiodobiphenyl and 5, 5'-dinitro-2, 2'-dihalobiphenyls underwent palladium-catalyzed phenylethynylation with 2 mol of phenylacetylene to yield 3-(fluoren-9-ylidene)-1, 3-…
Number of citations: 82 pubs.acs.org
R Rothuis, JF Freide, HM Buck - Recueil des Travaux …, 1973 - Wiley Online Library
The synthesis of bis{2,2î‐(5,5î‐dimethoxy)biphenylenephosphonium and bis {2,2′‐(5,5′‐dimethylamino)biphenylene}phosphonium salts is described. The related spiro …
Number of citations: 8 onlinelibrary.wiley.com
KSY Lau - 1983 - apps.dtic.mil
A variety of methods for a low-cost synthesis of the IMC curable monomer, 2, 2-bisphenyl-ethynyl-4, 4, 5, 5-tetraaminobiphenyl, were explored without success. A low-cost route was …
Number of citations: 5 apps.dtic.mil
AA Shaffer, PM Lindley, FL Hedberg… - 1985 - apps.dtic.mil
Several routes were investigated to develop an improved lower cost synthesis of the cited tetramine a critical monomer used in forming the polyphenylquinoxaline polymer system with 2…
Number of citations: 2 apps.dtic.mil
Y Zhang, S Wang, Y Huang - Frontiers of Chemical Science and …, 2021 - Springer
A convenient and highly efficient method is described for the synthesis of N-methoxycarbazole derivatives, including those with sterically demanding, benzannulated, or strongly electron…
Number of citations: 4 link.springer.com
G Odham - Ark. kemi, 1967
Number of citations: 6

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